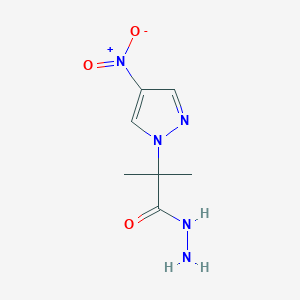

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Description

2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a hydrazide derivative characterized by a pyrazole ring substituted with a nitro group at the 4-position and a methyl group at the 2-position of the propanehydrazide backbone. The nitro group at the pyrazole ring is a critical electron-withdrawing moiety that likely enhances metabolic stability and influences binding interactions in biological systems .

Properties

IUPAC Name |

2-methyl-2-(4-nitropyrazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O3/c1-7(2,6(13)10-8)11-4-5(3-9-11)12(14)15/h3-4H,8H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNHQXAALOGLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives . The reaction is carried out in ethanol, which serves as the solvent, and the process yields two regioisomeric pyrazoles . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of hydrazide derivatives .

Scientific Research Applications

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing into the potential therapeutic uses of this compound and its derivatives, particularly in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide and their substituents:

Key Observations:

- Pyrazole vs. Carbazole/Piperazine Cores : Pyrazole-based derivatives (e.g., ) exhibit simpler aromatic systems compared to carbazole or piperazine analogs (), which may reduce steric hindrance and improve solubility.

- Nitro Group Impact : The 4-nitro substitution on pyrazole (as in the target compound) is absent in most analogs except , suggesting unique electronic properties that could modulate reactivity or target affinity.

Physicochemical Comparison:

Pharmacological and Computational Insights

Neuroprotective Activity:

- Target Compound : The nitro group may enhance blood-brain barrier (BBB) permeability compared to carbazole derivatives, as seen in related hydrazides with BBB-penetrating capabilities .

Enzyme Inhibition:

- MAO-B Inhibition : Xanthine-thio derivatives (e.g., ) show MAO-B inhibition (IC50 < 10 µM), linked to reduced neurotoxicity via lower lipophilicity and dipole moments.

- Cholinesterase Inhibition : Piperazine-propanehydrazides (e.g., ) demonstrate AChE inhibition (IC50 0.69–11.62 µM), suggesting structural flexibility for multitarget engagement.

Antioxidant Capacity:

- Hydrazides with aromatic substituents (e.g., quinoline derivatives in ) show moderate antioxidant activity (ORAC-FL 0.359–6.257), though nitro groups may reduce radical scavenging efficacy.

Biological Activity

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 1005612-69-0

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Antimicrobial Activity : Studies have shown that hydrazones can inhibit bacterial growth by disrupting cellular processes. For example, derivatives of hydrazones have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Some pyrazole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Antioxidant Properties : The presence of nitro groups in pyrazole derivatives has been linked to enhanced antioxidant activity, which can protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of various hydrazone derivatives, this compound was tested against multiple bacterial strains. The results indicated a notable reduction in bacterial viability, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of pyrazole derivatives, including this compound. The compound was found to significantly inhibit the growth of human pancreatic cancer cells in vitro, with mechanisms involving cell cycle arrest and apoptosis induction being further explored.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide?

Answer:

The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, substituted benzoic acid hydrazides can undergo cyclization at 120°C to form pyrazole derivatives . Alternatively, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives (e.g., 4-nitrophenylhydrazine) in the presence of a catalyst such as DMF-DMA (dimethylformamide dimethyl acetal) can yield pyrazole cores. Subsequent functionalization with hydrazide groups involves reacting the carboxylic acid intermediate with hydrazine hydrate .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Analytical techniques include:

- IR spectroscopy : Confirm the presence of hydrazide (-NH-NH₂) and nitro (-NO₂) groups via characteristic stretching vibrations (e.g., N-H at ~3200 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- NMR (¹H, ¹³C) : Verify regiochemistry of the pyrazole ring and substituent positions. For example, the 4-nitro group in pyrazole causes distinct deshielding effects on adjacent protons .

- HPLC-MS : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can computational methods aid in predicting the reactivity or bioactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can optimize molecular geometry and predict electronic properties like HOMO-LUMO gaps, which correlate with chemical stability.Molecular docking (using AutoDock Vina) against target proteins (e.g., enzymes or receptors) evaluates potential bioactivity by analyzing binding affinities and interaction patterns (hydrogen bonds, π-π stacking). For hydrazide derivatives, studies suggest that electron-withdrawing groups like -NO₂ enhance binding to targets such as quinoline-based enzymes .

Advanced: How should researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

Use SHELXL for refinement, leveraging features like:

- TWIN/BASF commands to handle twinned crystals.

- RIGU restraints for rigid groups (e.g., pyrazole rings) to reduce overfitting.

- FLAT instructions for planar groups (e.g., nitro). Validate with residual density maps (e.g., Fo-Fc < 0.3 eÅ⁻³) and R-factor convergence (R1 < 5%) . Cross-check with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···O) that might explain discrepancies .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) of this hydrazide?

Answer:

- Variable substituent synthesis : Modify the pyrazole’s 4-nitro group to electron-donating (e.g., -NH₂) or bulky groups to assess steric/electronic effects on bioactivity .

- Biological assays : Pair with enzyme inhibition (e.g., acetylcholinesterase) or antimicrobial tests (MIC against E. coli or S. aureus) using standardized protocols (CLSI guidelines).

- Control experiments : Include parent hydrazides without the pyrazole moiety to isolate the nitro group’s contribution .

Advanced: How can researchers address low yields in hydrazide functionalization steps?

Answer:

Optimize reaction conditions:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine.

- Temperature control : Maintain 60–80°C to avoid decomposition of nitro groups.

- Catalysts : Use acidic catalysts (e.g., HCl) to protonate carbonyl oxygen, accelerating hydrazine attack . Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate intermediates via recrystallization (ethyl acetate/hexane) .

Advanced: What strategies mitigate instability of the nitro group during storage or reactions?

Answer:

- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation.

- Reaction conditions : Avoid strong reducing agents (e.g., LiAlH₄) and high temperatures (>100°C). For long-term stability, derivatize the nitro group to a stable amine via catalytic hydrogenation (Pd/C, H₂) if needed .

Basic: What spectroscopic techniques are optimal for confirming the hydrazide linkage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.